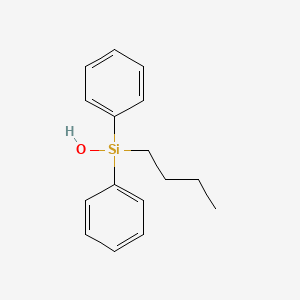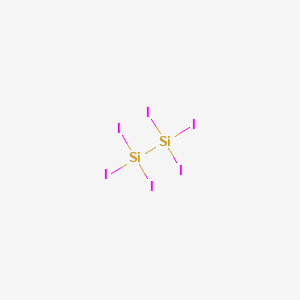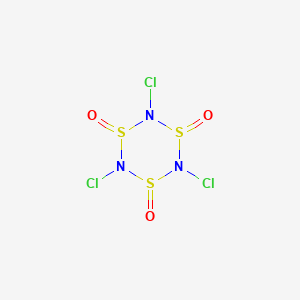
Ethane, 2-chloro-1,1-di-p-tolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 2-chloro-1,1-di-p-tolyl- is an organic compound with the molecular formula C16H17Cl. It consists of an ethane backbone substituted with a chlorine atom and two p-tolyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 2-chloro-1,1-di-p-tolyl- typically involves the reaction of 2-chloroethane with p-tolyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of Ethane, 2-chloro-1,1-di-p-tolyl- may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane, 2-chloro-1,1-di-p-tolyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of ethane derivatives with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include 2-hydroxy-1,1-di-p-tolyl-ethane, 2-amino-1,1-di-p-tolyl-ethane, and 2-thio-1,1-di-p-tolyl-ethane.
Oxidation: Products include 2-chloro-1,1-di-p-tolyl-ethanone.
Reduction: Products include 2-chloro-1,1-di-p-tolyl-ethane derivatives with different substituents.
Applications De Recherche Scientifique
Ethane, 2-chloro-1,1-di-p-tolyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethane, 2-chloro-1,1-di-p-tolyl- involves its interaction with specific molecular targets. The chlorine atom and p-tolyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-donating properties of the p-tolyl groups, which stabilize the transition state and enhance the reaction rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Di(p-tolyl)ethane: Similar structure but lacks the chlorine atom.
2-Chloro-1-(p-tolyl)ethan-1-one: Contains a carbonyl group instead of an ethane backbone.
1,1-Di-p-tolyl-ethane-1,2-diol: Contains hydroxyl groups instead of a chlorine atom
Uniqueness
Ethane, 2-chloro-1,1-di-p-tolyl- is unique due to the presence of both a chlorine atom and two p-tolyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthesis and research .
Propriétés
Numéro CAS |
6579-17-5 |
|---|---|
Formule moléculaire |
C16H17Cl |
Poids moléculaire |
244.76 g/mol |
Nom IUPAC |
1-[2-chloro-1-(4-methylphenyl)ethyl]-4-methylbenzene |
InChI |
InChI=1S/C16H17Cl/c1-12-3-7-14(8-4-12)16(11-17)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
Clé InChI |
HGQONKLBWYVIFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CCl)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


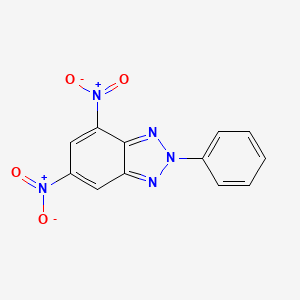
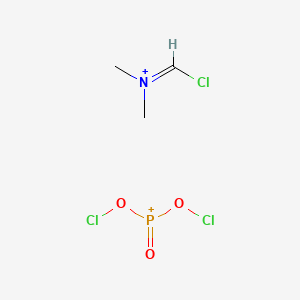
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)

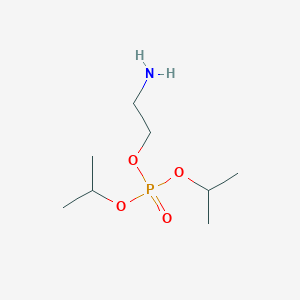
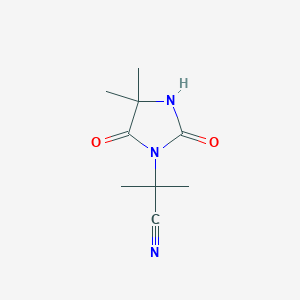
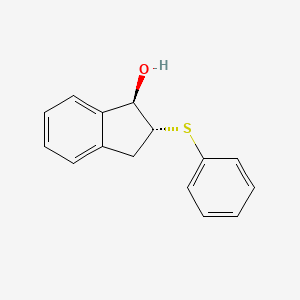

![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
